molecular formula C8H5NO2 B116566 Phthalimide CAS No. 85-41-6

Phthalimide

Cat. No. B116566
CAS RN: 85-41-6
M. Wt: 147.13 g/mol
InChI Key: XKJCHHZQLQNZHY-UHFFFAOYSA-N
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Description

Phthalimide is a reagent used to transform allyl- and alkyl halides into protected primary amines. It is used as a precursor to other organic compounds as a masked source of ammonia . Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials .


Synthesis Analysis

The most common strategy for the synthesis of phthalimides involves the condensation of phthalic acids/anhydrides with primary amines . The structure, optical, and electrochemical properties of novel this compound derivatives were clarified by single-crystal X-ray analysis, UV/Vis and fluorescence spectra, spectroelectrochemistry, and voltammetry experiments, and theoretical calculations .


Chemical Reactions Analysis

This compound is acidic, since its conjugate base is resonance stabilized . It reacts with ethanolic KOH to give potassium salt of this compound. It is then heated with alkyl halide to give N-alkyl this compound. On alkaline hydrolysis, a primary amine is obtained .


Physical And Chemical Properties Analysis

This compound is the organic compound with the formula C6H4(CO)2NH. It is a sublimable white solid that is slightly soluble in water but more so upon the addition of base . It is acidic in nature with a pKa value of 8.3. It is resonance stabilized .

Scientific Research Applications

Phthalimide in Drug Synthesis and Biological Activities

This compound derivatives are widely used in medicinal chemistry due to their broad range of applications, such as anti-convulsant, anti-inflammatory, and analgesic activities. They have been synthesized as tumor necrosis factor-alpha (TNF-alpha) inhibitors, which play a critical role in immune systems. Excessive TNF-alpha production can cause severe damage in auto-immune disorders like rheumatoid arthritis and Crohn's disease. Some this compound derivatives have also demonstrated promising results against chronic inflammatory diseases and possess anti-androgenic activity, making them crucial for synthesizing therapeutic synthones (Sharma et al., 2010).

This compound in Organic Synthesis and Catalysis

Phthalimides serve as significant intermediates in organic synthesis, particularly as protecting groups for primary amines during multistep synthesis of biologically relevant targets. The functionalization of this compound can be challenging but has been made more efficient and sustainable with transition-metal catalysts. These catalysts provide useful organic building blocks after selectively transforming the this compound skeleton (Gramage‐Doria et al., 2018).

This compound as a Fluorescent Probe

This compound-based fluorescent probes are developed for high sensitivity and excellent selectivity, particularly for hydrogen sulfide detection in biological systems. These probes exhibit strong fluorescence enhancement and large Stokes shifts, making them suitable for imaging in living cells (Yang et al., 2015).

This compound in Materials Science

In the field of materials science, this compound has been explored as a nucleating agent to improve the crystallization of poly(lactic acid) (PLA). It significantly promotes PLA crystallization, suggesting its use in expanding PLA applications (He et al., 2013).

Mechanism of Action

Target of Action

Phthalimide is an organic compound with the formula C₆H₄(CO)₂NH . It is primarily used as a precursor to other organic compounds, serving as a masked source of ammonia . This compound and its derivatives have been found to target various biochemical processes, particularly those involving amines . In the context of cancer treatment, this compound derivatives have been synthesized to target cancer cells, showing antiproliferative activity against certain cell lines .

Mode of Action

This compound’s mode of action is largely dependent on its role as a precursor to other compounds. For instance, in peptide synthesis, alkyl phthalimides are used to block both hydrogens and avoid racemization of the substrates . In the context of cancer treatment, certain this compound derivatives have been found to induce apoptosis and/or inhibit cell cycle progression .

Biochemical Pathways

This compound affects various biochemical pathways, primarily through its derivatives. For example, in cancer treatment, this compound derivatives have been found to reduce the ability of cancer cells to form new clones, induce cell cycle arrest in the S phase, and trigger necrosis and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound and its derivatives can vary significantly. For instance, a study on phthaloyl glycine derivatives found that minor chemical changes could dramatically affect the compounds’ pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific derivative and its target. For example, certain this compound derivatives have been found to exhibit antiproliferative activity against cancer cells, reducing their ability to form new clones, inducing cell cycle arrest, and triggering necrosis and apoptosis .

Action Environment

The action, efficacy, and stability of this compound and its derivatives can be influenced by various environmental factors. For instance, the synthesis of this compound involves various chemical reactions that can be affected by factors such as temperature and the presence of other chemicals . Additionally, the effectiveness of this compound derivatives in treating cancer can be influenced by factors such as the specific type of cancer and the patient’s overall health .

Future Directions

Phthalimido-thiazolidine derivatives may be useful in cancer therapy, highlighting compound FT-12 (9j) as a promising candidate . The combination of pharmacophoric nuclei with different targets has been a strategy for the development of new drugs aimed at improving cancer treatment . More studies must be carried out to confirm its viability .

Biochemical Analysis

Biochemical Properties

Phthalimide plays a crucial role in various biochemical reactions. It is often used as a protective group for amines in peptide synthesis, where it helps to prevent racemization of the substrates . This compound interacts with enzymes and proteins by forming stable complexes, which can be hydrolyzed under specific conditions to release the free amine. This interaction is essential in the synthesis of peptides and other biomolecules.

Cellular Effects

This compound has been shown to influence cell function in several ways. It can induce apoptosis and necrosis in cancer cells, making it a potential candidate for cancer therapy . This compound-based compounds have been observed to arrest the cell cycle in the S phase, reducing the ability of cancer cells to form new clones . Additionally, this compound derivatives have demonstrated anti-inflammatory and immunomodulatory effects, which can impact cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to nucleophilic sites on biomolecules, forming stable complexes that inhibit enzyme activity . This compound derivatives have been shown to interact with specific proteins, leading to changes in gene expression and cellular metabolism . These interactions can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by factors such as pH and temperature . Long-term studies have shown that this compound can maintain its activity over extended periods, but its effects on cellular function may diminish as the compound degrades . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular processes, including apoptosis and cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit angiogenesis and reduce tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including teratogenicity and organ damage . These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates . These intermediates can interact with other biomolecules, affecting metabolic flux and metabolite levels. This compound’s role in these pathways is crucial for understanding its overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s distribution within tissues is influenced by its chemical properties, such as solubility and stability. These factors determine its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can affect its interactions with biomolecules and its overall efficacy in biochemical reactions. Understanding these localization mechanisms is essential for optimizing this compound’s therapeutic potential.

properties

IUPAC Name

isoindole-1,3-dione
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InChI

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11)
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InChI Key

XKJCHHZQLQNZHY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2=O
Source PubChem
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Molecular Formula

C8H5NO2
Record name PHTHALIMIDE
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Related CAS

223537-84-6, 1074-82-4 (potassium salt)
Record name 1H-Isoindole-1,3(2H)-dione, homopolymer
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DSSTOX Substance ID

DTXSID3026514
Record name Phthalimide
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Molecular Weight

147.13 g/mol
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Physical Description

Phthalimide is a white to light tan powder. Slightly acidic. (NTP, 1992), Dry Powder, White solid; [Hawley] White to light tan solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]
Record name PHTHALIMIDE
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Boiling Point

Sublimes (NTP, 1992), Sublimes
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Solubility

less than 1 mg/mL at 67.1 °F (NTP, 1992), FREELY SOL IN AQ ALKALI HYDROXIDES; ALMOST INSOL IN BENZENE, PETROLEUM ETHER; FAIRLY SOL IN BOILING ACETIC ACID; SATURATED AQ SOLN CONTAINS 0.036 G @ 25 °C, 0.07 G @ 40 °C, ABOUT 0.4 G @ BOILING POINT; 100 G OF BOILING ALCOHOL DISSOLVES 5 G PHTHALIMIDE, Water solubility = 360 mg/l
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Vapor Pressure

0.00000001 [mmHg]
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Color/Form

MONOCLINIC PRISMS FROM WATER OR BY SUBLIMATION, NEEDLES FROM WATER, PRISMS FROM ACETIC ACID; LEAFLETS (SUBLIMATION), White crystalline leaflets

CAS RN

85-41-6
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Melting Point

460 °F (NTP, 1992), 238 °C
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Synthesis routes and methods I

Procedure details

In a similar manner to Step 2 of Example 1, (E)-3-amino-4-(2-methoxycarbonylvinyl)-6-bromophthalimide (100 mg, 0.308 mmol) was dissolved in acetonitrile (7 mL), and the solution was treated with Compound BB (292 mg, 0.616 mmol), palladium acetate (5.5 mg, 0.025 mmol), tri(o-tolyl)phosphine (15 mg, 0.049 mmol) and triethylamine (0.429 mL, 3.08 mmol), followed by purification by preparative thin-layer chromatography (chloroform/acetonitrile=6/1) to obtain (E)-3-amino-4-(2-methoxycarbonylvinyl)-6-(tert-butoxycarbonyl)-5-[4-(tert-butoxycarbonyl)piperazin-1-ylcarbonyl]indol-2-yl)phthalimide (102 mg, yield 49%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.429 mL
Type
reactant
Reaction Step Two
Quantity
5.5 mg
Type
catalyst
Reaction Step Two
Quantity
15 mg
Type
catalyst
Reaction Step Two
Yield
49%

Synthesis routes and methods II

Procedure details

A solution of 3.20 g (20.0 m mol) of tryptamine and 3.10 g (20.0 m mol) of phthalic anhydride in 40 ml of toluene was refluxed under a Dean-Stark water separator for 12 h. Cooling, filtration and concentration of the filtrate gave a crude phthalimide which was recrystallized from ethanol to produce 4.85 g (84%), of phthalimide, mp 164°-165° C.; reported 164°-165° C.3
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of N-hydroxyphthalimide (664 mg, 4.07 mmol), 4-chlorophenylboronic Acid (635 mg, 4.06 mmol) and powdered 4 Å molecular sieves (1.02 g) in dichloromethane (20 mL) was stirred open to the air. Pyridine (0.37 mL, 4.6 mmol) and Cu(OAc)2.H2O (812 mg, 4.07 mmol) were added, and stirring was continued for 18 h. Silica gel (10 g) was added, and the mixture was concentrated to dryness. The residue was added to the top of a silica gel chromatography column, and eluted with hexanes-EtOAc (4:1) to provide 2-4-chlorophenoxy)phthalimide as a white solid (820 mg). This was dissolved in chloroform (37 mL) and methanol (4 mL) and hydrazine hydrate (0.56 mL, 12 mmol) was added. The solution was stirred at room temperature for 24 h. Silica gel (10 g) was added, and the slurry was concentrated to dryness. The solid was added to the top of a silica gel chromatography column, and eluted with hexanes-EtOAc (4:1) to provide O-(4-chlorophenyl)hydroxylamine as a yellow oil (416 mg). This was dissolved in ethanol (5 mL) and treated with HCl/dioxane (4N, 1 mL), followed by gradual addition of EtOAc (50 mL) to precipitate the product. The mixture was filtered and dried under vacuum to provide the titled salt as an off-white crystalline solid (442 mg, 60%). 1H NMR (300 MHz, CD3OD) δ ppm 7.15-7.22 (m, 2H), 7.42-7.49 (m, 2H).
Quantity
664 mg
Type
reactant
Reaction Step One
Quantity
635 mg
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
812 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In 40 ml of DMF was suspended 3.9 g (0.021 mole) of potassium phthalimide followed by addition of 3.9 g (0.02 mole) of 2,6-dichloro-3-pyridylmethyl chloride and the mixture was stirred at 60°-70° C. for 2 hours. The DMF was distilled off under reduced pressure and the residue was diluted with 50 ml of water and extracted with CHCl3 (50 ml×3). The extract was dried over MgSO4 and concentrated and the resulting precipitate was collected by filtration, washed with ether and dried to give 3.8 g of N-2,6-dichloro-3-pyridylmethyl)phthalimide as white prisms.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution, stirred at room temperature, of 0.9 g (5.4 mmol) of 3,4-dimethoxybenzylamine in 100 ml of methylene chloride are added 3 g of molecular sieve 4 Å and after 20 minutes 0.7 g (5.4 mmol) of isopropylidene-L-gylceraldehyde and 5 g of anhydrous magnesium sulphate. The mixture is subsequently stirred at room temperature for 1 hour. The resulting organic solution of isopropylidene-L-glyceraldehyde (3,4-dimethoxybenzyl)imine is cooled to -20° under argon and treated while stirring with 0.88 ml (5.4 mmol) of triethylamine. Then, a solution of 1.25 g (5.6 mmol) of phthaloylglycyl chloride in 20 ml of dry methylene chloride is added dropwise thereto within 1 hour and the mixture is subsequently stirred overnight at room temperature. The mixture is worked-up as described in Example 1 and there are obtained after chromatography 1.56 g (62%) of N-(3S,4S)-cis-1-(3,4-dimethoxybenzyl)-4-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-oxo-3-azetidinyl]phthalimide as a foam; [α ]D =+16.2° (c=1.0 in methanol); MS: 466 (M+).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
isopropylidene-L-glyceraldehyde (3,4-dimethoxybenzyl)imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.88 mL
Type
reactant
Reaction Step Four
[Compound]
Name
phthaloylglycyl chloride
Quantity
1.25 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalimide
Reactant of Route 2
Phthalimide
Reactant of Route 3
Phthalimide
Reactant of Route 4
Phthalimide
Reactant of Route 5
Phthalimide
Reactant of Route 6
Phthalimide

Q & A

Q1: What is the molecular formula and weight of phthalimide?

A1: this compound has the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound displays characteristic absorption bands in infrared (IR) spectroscopy, including a strong carbonyl (C=O) stretch around 1700-1750 cm-1 and N-H stretch around 3200 cm-1. In proton nuclear magnetic resonance (1H NMR) spectroscopy, this compound exhibits signals for the aromatic protons in the range of 7-8 ppm. [, , , ]

Q3: How does this compound perform under various conditions?

A3: this compound derivatives have been incorporated into polymers like epoxy and epoxy acrylates. [] The specific properties and performance depend on the substituents and the polymer matrix. For instance, this compound groups on the polymer main chain can influence solubility and shear-thinning behavior, while pendent this compound groups may offer better compatibility and thermal/mechanical properties. []

Q4: Can this compound derivatives act as catalysts?

A5: Yes, quaternary phosphonium salt-type triphase catalysts (TPC) based on cross-linked polystyrene microspheres modified with this compound derivatives have been developed. These catalysts effectively facilitated the N-alkylation reaction of this compound with 1-bromobutane in a biphasic system. []

Q5: How does the structure of the this compound-based TPC affect its catalytic activity?

A6: The length of the spacer arm connecting the catalytic group to the microsphere significantly impacts the catalyst's activity. TPCs with longer spacer arms demonstrate higher activity. Additionally, the density of the quaternary phosphonium salt group on the microsphere influences the catalyst's hydrophilic/hydrophobic properties, ultimately affecting its catalytic activity. []

Q6: Has computational chemistry been employed to study this compound derivatives?

A7: Yes, computational techniques like density functional theory (DFT) and ab initio MP2 calculations have been used to study phenyl this compound and its derivatives as corrosion inhibitors. [] These studies provided insights into the geometry, electronic properties, and reactive sites of the inhibitors.

Q7: What is the significance of Monte Carlo simulations in studying this compound derivatives?

A8: Monte Carlo simulations have been employed to simulate the real environment conditions of corrosion inhibition in the solution phase. [] These simulations help understand the interactions between this compound derivatives and metal surfaces, providing valuable insights into their corrosion inhibition mechanisms.

Q8: How do structural modifications in phenylphthalimides impact their biological activity?

A9: Research indicates that the presence and position of substituents on the phenyl ring of phenylphthalimides can significantly influence their biological activity. For instance, potent enhancing activity on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Tumor Necrosis Factor alpha (TNF-α) production by HL-60 cells was observed in phenylphthalimides with medium-sized substituents at the ortho positions of the phenyl group. []

Q9: Can you elaborate on the SAR of this compound derivatives concerning their hypolipidemic activity?

A10: Studies on N-pyridinyl- and N-quinolinyl-ethyl substituted succinimide and this compound derivatives revealed that pyridinyl, quinolinyl, and tetrahydro-2-quinolinyl substitutions enhanced the hypolipidemic activity of the succinimide derivatives. While some N-quinolinylethylthis compound derivatives showed lower activity than this compound in reducing serum cholesterol and triglyceride levels, they significantly increased HDL cholesterol and lowered LDL cholesterol levels. []

Q10: How does the introduction of fluorine atoms affect the activity of phenylthis compound derivatives?

A11: Introducing fluorine atoms into the this compound moiety of phenylphthalimides, specifically at the 4,5,6,7-positions, significantly increased the potency of the compound in enhancing TNF-α production. [] For example, 2-(2,6-diisopropylphenyl)-4,5,6,7-tetrafluoro-1H-isoindole-1,3-dione exhibited activity at nanomolar concentrations, highlighting the impact of fluorine substitution on biological activity. []

Q11: How does the chemical structure of this compound derivatives relate to their formulation?

A12: The presence of specific functional groups in this compound derivatives dictates their formulation strategies. For instance, the carboxylic acid group in N-(1-carboxymethylmercaptoethyl) this compound allows for esterification with alcohols, providing a way to modify its physicochemical properties. []

Q12: What analytical techniques are commonly employed to characterize this compound derivatives?

A13: A combination of techniques is commonly used to characterize this compound derivatives, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques provide information about the structure, purity, and other properties of the synthesized compounds. [, , ]

Q13: Are there any specific analytical methods for quantifying this compound derivatives?

A14: High-performance liquid chromatography (HPLC) has been successfully used to determine the content of (S)-(+)-N-(2,3-ethyoxyl propyl) this compound, a key intermediate in the synthesis of the drug Rivaroxaban. [] This method offers high separation efficiency, analysis speed, and detection sensitivity, making it suitable for quality control purposes. []

Q14: What is the significance of validating analytical methods for this compound derivatives?

A15: Method validation ensures the reliability and accuracy of analytical data generated for this compound derivatives. Parameters like accuracy, precision, specificity, and robustness are assessed during validation to ensure the method's suitability for its intended purpose. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.